4-Fluoro-1-naphthalenol 1-Formate
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Overview
Description
4-Fluoro-1-naphthalenol 1-Formate is a chemical compound with the molecular formula C11H7FO2 and a molecular weight of 190.17 g/mol. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a fluorine atom and a formate ester group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthalenol 1-Formate typically involves the fluorination of 1-naphthalenol followed by esterification. One common method for preparing 1-fluoronaphthalene, a precursor, involves reacting 1-naphthylamine with nitrous acid in an acid medium to form a diazo salt, which is then reacted with fluoroboric acid to yield 1-fluoronaphthalene . This intermediate can then be converted to 4-Fluoro-1-naphthalenol and subsequently esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of fluorination and esterification, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-naphthalenol 1-Formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-1-naphthalenol 1-Formate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including carboxamide derivatives and naphthalenecarboxamides, which are inhibitors of CXCR2 for treating chemokine-mediated diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-naphthalenol 1-Formate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The formate ester group can be hydrolyzed to release formic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-naphthalenol: This compound is similar in structure but lacks the formate ester group.
1-Fluoronaphthalene: Another related compound, which lacks the hydroxyl and formate groups.
Uniqueness
4-Fluoro-1-naphthalenol 1-Formate is unique due to the presence of both a fluorine atom and a formate ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C11H7FO2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(4-fluoronaphthalen-1-yl) formate |
InChI |
InChI=1S/C11H7FO2/c12-10-5-6-11(14-7-13)9-4-2-1-3-8(9)10/h1-7H |
InChI Key |
CDMLJUAAZQIQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)OC=O |
Origin of Product |
United States |
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